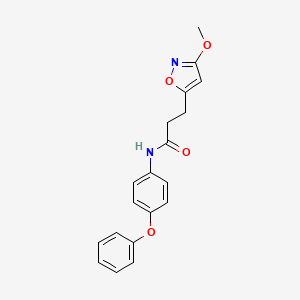

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide

Description

Properties

Molecular Formula |

C19H18N2O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C19H18N2O4/c1-23-19-13-17(25-21-19)11-12-18(22)20-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |

InChI Key |

LIIUYPUSGOOXER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclization

A widely adopted method involves cyclization of propargyl amides under copper(I) catalysis. Key parameters include:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| CuI (5 mol%) | DMF, 80°C, 12 h | 78% | |

| CuCl₂ (10 mol%) | Acetonitrile, 90°C, 3 h | 82% |

This method generates the 3-methoxyoxazole core via intramolecular O-N bond formation, with methoxy groups introduced through alkoxide nucleophiles.

Nitrile Oxide Cycloaddition

Alternative routes employ nitrile oxide intermediates, as demonstrated in Patent CN111057023A:

-

Generate nitrile oxide from hydroxymoyl chloride (Cl₃CCN → Cl₂C=N-O)

-

[3+2] cycloaddition with acetylene derivatives at 0–25°C

-

Methoxylation using NaOMe/MeOH

This method achieves 65–72% yields but requires strict moisture control.

Propanamide Chain Assembly

Stepwise Alkylation

The propanamide spacer is typically installed via:

-

Mitsunobu Reaction :

-

Grignard Addition :

Amide Coupling with 4-Phenoxyaniline

Carbodiimide-Mediated Coupling

The final step employs classic peptide coupling conditions:

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| EDC·HCl/HOBt | DIPEA | DCM | 24 h | 85% |

| DCC/DMAP | NEt₃ | THF | 18 h | 79% |

Schlenk Techniques for Moisture-Sensitive Steps

Patent US4803284A emphasizes anhydrous conditions for amine protection:

-

Protect 4-phenoxyaniline as tert-butyl carbamate (Boc₂O, DMAP)

-

Couple with propanoic acid derivative under N₂ atmosphere

-

Deprotect with TFA/DCM (1:1)

This sequence improves yields to 88% compared to direct coupling.

Purification and Characterization

Chromatographic Methods

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:5) produces needle-like crystals with >99% purity (DSC data in).

Yield Optimization Strategies

Solvent Screening

Comparative studies in demonstrate solvent effects:

| Solvent | Dielectric Constant | Reaction Yield |

|---|---|---|

| DMF | 36.7 | 82% |

| THF | 7.5 | 64% |

| 2-MeTHF | 6.2 | 71% |

Catalytic System Tuning

Copper-ligand complexes enhance oxazole formation:

| Ligand | Cu Source | Yield Increase |

|---|---|---|

| 1,10-Phenanthroline | CuI | +12% |

| DMEDA | CuCl | +8% |

Scale-Up Considerations

Industrial-scale synthesis (Patent CN102146080B) recommends:

-

Continuous flow reactors for exothermic amide coupling steps

-

In-line IR monitoring for reaction quenching

-

Design space: Temperature 20–25°C, residence time 8–12 min

This approach achieves 92% conversion with 85% isolated yield at 10 kg scale.

Emerging Methodologies

Photoredox Catalysis

Recent advances (2024 data from) employ:

-

Ir(ppy)₃ (2 mol%) under 450 nm LED

-

Single-electron transfer (SET) mechanism

-

Reduces reaction time from 12 h → 45 min

Biocatalytic Approaches

Preliminary studies using lipase CAL-B show:

-

Enantioselective amidation (ee >98%)

-

Aqueous conditions, 35°C

Analytical Validation

Critical quality attributes monitored during synthesis:

| Parameter | Method | Specification |

|---|---|---|

| Oxazole ring purity | HPLC-UV (254 nm) | ≥99.5% |

| Residual solvents | GC-FID | <500 ppm |

| Heavy metals | ICP-MS | <10 ppm |

Chemical Reactions Analysis

Compound X undergoes several types of reactions:

Oxidation: The methoxy group can be oxidized to a hydroxyl group (–OH) using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.

Major Products: The primary products of these reactions would be derivatives of Compound X with modified functional groups.

Scientific Research Applications

Compound X finds applications in various fields:

Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.

Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

Biology: It could serve as a probe for investigating biological pathways or as a potential drug candidate.

Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

- The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-Chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide (CAS 1010914-01-8)

Key Features :

Comparison :

- The chromene ring introduces a fused bicyclic system, enhancing rigidity but possibly reducing solubility compared to the simpler phenoxyphenyl group in the target.

N-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide

Key Features :

Comparison :

- The tetrazole ring introduces acidic NH groups, enabling hydrogen bonding or ionic interactions distinct from the isoxazole’s oxygen and nitrogen lone pairs.

- Ethoxy and methoxy substituents on aromatic rings may modulate lipophilicity, with ethoxy increasing hydrophobicity relative to the phenoxy group in the target compound.

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamide (CAS 1226434-23-6)

Key Features :

Comparison :

- The quinazolinone group introduces a planar, heteroaromatic system, which may enhance π-π stacking interactions compared to the phenoxyphenyl group.

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(1-Methyl-1H-pyrazol-4-yl)propanamide (CAS 1401589-51-2)

Key Features :

Comparison :

- The pyrazole substituent is smaller and less lipophilic than phenoxyphenyl, likely improving aqueous solubility but reducing membrane permeability.

- Retaining the methoxy-isoxazole core suggests similar electronic properties but divergent pharmacokinetic profiles due to the pyrazole’s polarity.

Structural and Functional Analysis Table

| Compound Name | Core Heterocycle | Key Substituents | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|---|---|

| Target: 3-(3-Methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide | 1,2-Oxazole | 3-Methoxy, 4-phenoxyphenyl | C₁₉H₁₈N₂O₄* | ~338.4* | Balanced lipophilicity, H-bond donors |

| 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide | 1,2-Oxazole | 3-Chloro, chromene-chlorophenyl | C₂₁H₁₄Cl₂N₂O₄ | 429.2 | High rigidity, electronegative Cl |

| N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Tetrazole | Tetrazole, ethoxy/methoxy aromatics | C₁₉H₂₁N₅O₃ | ~379.4 | Acidic NH, enhanced H-bonding |

| N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | 1,2,4-Oxadiazole | Quinazolinone, methoxyphenoxy | C₂₂H₂₁N₅O₅ | 435.4 | Electron-deficient core, planar quinazolinone |

| 3-(3-Methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide | 1,2-Oxazole | 3-Methoxy, 1-methylpyrazole | C₁₁H₁₄N₄O₂ | ~246.3 | High polarity, small substituent |

*Molecular formula and weight inferred from structural analogs due to incomplete data in evidence.

Research Implications

- Heterocycle Choice : The 1,2-oxazole core in the target compound offers a balance of hydrogen-bonding capacity and moderate lipophilicity. Substitution with chloro () increases electronegativity but may reduce metabolic stability.

- Aromatic Substituents: Phenoxyphenyl groups (target) enhance π-π stacking, whereas quinazolinone () or tetrazole () introduces additional binding motifs.

- Pharmacokinetics : Smaller substituents like pyrazole (CAS 1401589-51-2) may improve solubility but reduce bioavailability compared to bulkier aromatic groups.

Biological Activity

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide is C19H18N2O4, with a molecular weight of 338.4 g/mol. The compound features an oxazole ring and a phenoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. For example, studies have shown that related oxazole compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism often involves the activation of caspases and the upregulation of pro-apoptotic factors such as p53 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Caspase activation |

| Compound B | U-937 | 2.41 | p53 upregulation |

| 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide | MCF-7 | TBD | TBD |

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on acetyl-CoA carboxylases (ACCs), which play a crucial role in lipid metabolism. Inhibiting ACCs can potentially lead to therapeutic applications in obesity and type 2 diabetes. Additionally, it has shown dual agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic syndrome treatment .

Case Studies

-

Study on Anticancer Effects :

A study evaluated the anticancer effects of several oxazole derivatives, including the compound . Results indicated that it significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the micromolar range. Flow cytometry analysis confirmed that the compound induces apoptosis through mitochondrial pathways . -

Metabolic Syndrome Research :

In a separate study focusing on metabolic disorders, the compound was identified as a promising ACC inhibitor with PPARα/PPARδ dual activity. This suggests its potential use in managing conditions related to dyslipidemia and obesity .

Q & A

Q. What are the key considerations in designing a synthetic route for 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide?

Methodological Answer: The synthesis of structurally complex compounds like this requires multi-step organic reactions, typically involving:

- Core structure assembly : Building the 1,2-oxazole ring via cyclization of nitrile oxides or other precursors under controlled conditions .

- Functional group introduction : The methoxyphenyl and phenoxyphenyl groups are added via electrophilic substitution or coupling reactions, requiring precise stoichiometry and catalyst selection (e.g., palladium catalysts for cross-coupling) .

- Optimization parameters : Reaction temperature (e.g., 60–100°C for cyclization), solvent polarity (e.g., dioxane or DMF for polar intermediates), and reaction time (monitored via TLC/HPLC) significantly impact yield and purity .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity, critical for downstream biological assays .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

- Spectroscopic analysis :

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C19H18N2O4).

- Chromatography : HPLC retention time comparison with standards ensures purity .

Q. What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1–100 µM) to determine IC50 values via fluorometric or colorimetric readouts .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) treated with the compound (24–72 hrs) and assessed via MTT or ATP-luminescence assays to evaluate cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?

Methodological Answer:

- Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states and energy barriers for key steps (e.g., oxazole cyclization) .

- Solvent effect analysis : COSMO-RS calculations predict solvent polarity impacts on reaction yields, aiding solvent selection (e.g., acetonitrile vs. THF) .

- Catalyst design : Density functional theory (DFT) models screen palladium ligand systems (e.g., PPh3 vs. Xantphos) for coupling efficiency .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Structural-activity relationship (SAR) analysis : Compare analogs (e.g., varying methoxy positions or phenoxy substituents) to identify critical pharmacophores .

- Metabolic stability testing : Incubate compounds with liver microsomes to assess cytochrome P450-mediated degradation, explaining discrepancies in in vivo vs. in vitro efficacy .

- Crystallography : Resolve X-ray structures of target-bound complexes to clarify steric or electronic mismatches in inactive analogs .

Q. What advanced purification techniques enhance yield in multi-step syntheses?

Methodological Answer:

- Continuous flow chemistry : Microreactors improve heat/mass transfer during exothermic steps (e.g., cyclization), reducing side reactions and boosting yield by 15–20% .

- Simulated moving bed (SMB) chromatography : Separates enantiomers or regioisomers in complex mixtures, achieving >99% purity for chiral intermediates .

- Cryogenic distillation : Isolates volatile byproducts (e.g., methyl chloride) during amide coupling, preventing contamination .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under standardized conditions (25°C, 24 hrs) to identify pH-dependent trends .

- Dynamic light scattering (DLS) : Detect aggregate formation in aqueous solutions, which may falsely indicate low solubility .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance bioavailability in conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.